molecular formula C9H12ClN3O2 B7979144 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate

Cat. No.: B7979144
M. Wt: 229.66 g/mol
InChI Key: PDBJRMDNFBNXBZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is a phthalazine derivative characterized by an aminomethyl substituent at the 4-position of the phthalazinone core, with a hydrochloride hydrate salt form. The compound’s molecular formula is C₁₀H₁₂ClN₃O·xH₂O, and its molecular weight varies depending on the hydration state (e.g., anhydrous form: 225.68 g/mol) . Phthalazinones are heterocyclic compounds with a bicyclic structure, where the phthalazine ring is fused with a ketone group. This scaffold is pharmacologically significant due to its versatility in drug design, particularly in targeting enzymes, receptors, and ion channels . The hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

4-(aminomethyl)-2H-phthalazin-1-one;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH.H2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJRMDNFBNXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate typically involves the reaction of N′-methylenebenzohydrazides with palladium (II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling. This method is believed to proceed via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and process intensification techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the phthalazinone core.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phthalazinones.

Scientific Research Applications

Reaction Types

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate can undergo various reactions:

  • Oxidation : Modifying functional groups.
  • Reduction : Altering oxidation states.
  • Substitution : Nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.

Chemistry

In synthetic chemistry, this compound is utilized as an intermediate for producing complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound has been noted to induce apoptosis in these cells, with IC50 values reported below 10 µM .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens. The structure allows interaction with bacterial enzymes, potentially disrupting their function .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties beneficial in treating chronic inflammation-related conditions .

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The compound's mechanism of action involves enzyme inhibition and receptor interaction, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

  • Anticancer Studies :
    • A study reported that phthalazinone derivatives exhibited significant antiproliferative activity against multiple cancer cell lines .
    • Hybrid compounds combining phthalazinones with dithiocarbamate moieties showed enhanced anticancer properties compared to their parent compounds .
  • Antimicrobial Research :
    • Research indicated that the compound could inhibit bacterial growth by interacting with essential enzymes .
  • Inflammation Studies :
    • Some derivatives have demonstrated potential in reducing inflammation markers in vitro, suggesting applicability in inflammatory disease treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
4-(Aminomethyl)phthalazin-1(2H)-oneHighModerateModerate
Phthalazinone-Dithiocarbamate HybridVery HighHighLow
Standard Chemotherapeutics (e.g., Doxorubicin)Very HighLowVariable

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate with structurally and functionally related compounds.

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Activity Solubility/Stability References
4-(Aminomethyl)phthalazin-1(2H)-one HCl hydrate 4-aminomethyl, HCl hydrate 225.68 (anhydrous) Under investigation (anticancer, enzyme inhibition) High solubility in polar solvents due to HCl salt
Azelastine Hydrochloride 4-(4-chlorobenzyl), 2-(1-methylazepan-4-yl) 418.36 Histamine H1 antagonist (antiallergic) White crystalline powder, soluble in water
4-(4-Chlorophenyl)phthalazin-1(2H)-one 4-(4-chlorophenyl) 272.69 Intermediate for antitumor agents Moderate solubility in DMSO
4-Benzyl-2H-phthalazin-1-one 4-benzyl 250.27 Antimicrobial, anti-inflammatory Lipophilic, stable in organic solvents
4-(3,4-Methylenedioxybenzyl)phthalazin-1(2H)-one 3,4-methylenedioxybenzyl 296.29 Vasorelaxant, anticonvulsant Soluble in ethanol, stable

Key Differences in Pharmacological Profiles

  • Azelastine Hydrochloride: Unlike 4-(aminomethyl)phthalazin-1(2H)-one, azelastine’s 4-chlorobenzyl and azepane groups confer potent H1 receptor antagonism, making it clinically approved for allergic rhinitis .
  • 4-Benzyl Derivatives: These exhibit broad-spectrum antimicrobial activity due to lipophilic benzyl groups, whereas the aminomethyl derivative’s polar side chain may favor enzyme or receptor binding .
  • 4-(4-Chlorophenyl)phthalazin-1(2H)-one : Primarily a synthetic intermediate, its chlorophenyl group enhances electron-withdrawing effects, facilitating further functionalization .

Physicochemical Properties

  • Solubility: The hydrochloride hydrate form of 4-(aminomethyl)phthalazin-1(2H)-one offers superior aqueous solubility compared to non-ionic derivatives like 4-benzylphthalazin-1-one .
  • Stability: Hydrate forms (e.g., 4-(aminomethyl)phthalazin-1(2H)-one HCl hydrate) are more hygroscopic but less thermally stable than anhydrous analogues like azelastine HCl .

Biological Activity

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is a compound belonging to the phthalazinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Aminomethyl)phthalazin-1(2H)-one can be represented as follows:

C9H10N2O Molecular Formula \text{C}_9\text{H}_{10}\text{N}_2\text{O}\quad \text{ Molecular Formula }

This compound features a phthalazinone core, which is known for its pharmacological versatility. The presence of the aminomethyl group enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that derivatives of phthalazinones can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

The mechanism by which 4-(Aminomethyl)phthalazin-1(2H)-one exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been noted to affect topoisomerase II activity, which is crucial for DNA replication and repair .
  • Receptor Interaction : It may also bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies :
    • A study reported that phthalazinone derivatives exhibited IC50 values below 10 µM against several cancer cell lines, indicating significant antiproliferative activity .
    • Another investigation focused on hybrid compounds combining phthalazinones with dithiocarbamate moieties showed enhanced anticancer properties compared to their parent compounds .
  • Antimicrobial Research :
    • Research highlighted the effectiveness of phthalazinone derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens in healthcare settings .
  • Inflammation Studies :
    • Compounds derived from phthalazinones were shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting potential applications in managing inflammatory diseases .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other related compounds.

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
4-(Aminomethyl)phthalazin-1(2H)-oneHighModerateModerate
Phthalazinone-Dithiocarbamate HybridVery HighHighLow
Standard Chemotherapeutics (e.g., Doxorubicin)Very HighLowVariable

Q & A

Q. Key Intermediates :

  • 4-(4-Chlorophenyl)phthalazin-1(2H)-one
  • 1-Chloro-4-(4-chlorophenyl)phthalazine

Q. Optimization Tips :

  • Use dry acetone and K₂CO₃ for alkylation to minimize lactam–lactim tautomerism interference .

Basic: Which analytical techniques are recommended for structural and purity characterization?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aminomethyl group integration at δ ~3.8 ppm for –CH₂NH₂) .
    • IR : Look for N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1670 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
  • Physicochemical Tests :
    • Melting point (~225°C with decomposition) and optical rotation (no observed rotation in solution) .

Advanced: How can copper-mediated C–H activation improve phthalazinone scaffold synthesis?

Methodological Answer:
Copper catalysts enable direct C–H bond functionalization, bypassing pre-functionalized substrates. For example:

  • Mechanism : Copper(I) facilitates sp²/sp C–H bond coupling, forming the phthalazinone core without directing groups. Post-reaction treatment with hydrazine hydrate yields the scaffold .
  • Advantages : Reduces steps, improves atom economy, and avoids halogenated intermediates.
  • Conditions : Optimize Cu(I) salt (e.g., CuBr), ligand (phenanthroline), and solvent (DMF) at 100–120°C .

Advanced: How to resolve contradictions in reported reaction yields for aminomethylation?

Methodological Answer:
Discrepancies arise from variables like:

  • Catalysts : K₂CO₃ vs. Cs₂CO₃ (the latter may improve solubility in polar aprotic solvents) .
  • Solvent Effects : Dry acetone vs. DMF (higher polarity enhances nucleophilic substitution rates) .
  • Temperature : Reflux vs. microwave-assisted heating (reduces reaction time from 12h to 2h) .

Q. Systematic Approach :

  • Design a DoE (Design of Experiments) varying solvents, bases, and temperatures.
  • Monitor intermediates via TLC or LC-MS to identify side products (e.g., over-alkylation) .

Advanced: How do molecular docking studies guide phthalazinone derivative design as VEGFR-2 inhibitors?

Methodological Answer:

  • Docking Workflow :
    • Prepare the phthalazinone structure (e.g., protonate at physiological pH).
    • Dock into VEGFR-2’s ATP-binding pocket (PDB: 4ASD) using AutoDock Vina .
    • Analyze binding poses: The aminomethyl group forms H-bonds with Glu885 and Cys919 .
  • Activity Optimization :
    • Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to enhance hydrophobic interactions .
    • Validate with kinase assays (IC₅₀ < 1 µM) and cytotoxicity studies (e.g., MTT on HepG2 cells) .

Basic: What are common side reactions during phthalazinone alkylation, and how are they mitigated?

Methodological Answer:

  • Side Reactions :
    • O-Alkylation : Competing with N-alkylation due to lactam–lactim tautomerism .
    • Dimerization : Occurs at high concentrations or elevated temperatures.
  • Mitigation Strategies :
    • Use bulky alkylating agents (e.g., iPrI) to favor N-alkylation .
    • Employ low-temperature conditions (0–5°C) and dilute reaction mixtures .

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